Cas no 51938-32-0 (Schaftoside)
Schaftoside Chemical and Physical Properties
Names and Identifiers
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- APIGENIN-6-GLUCOSIDE-8-ARABINOSIDE
- 4',5,7-Trihydroxy-6-(β-D-glucopyranosyl)-8-(α-L-arabinopyranosyl)flavone
- 8-(α-L-Arabinopyranosyl)-6-(β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Shaftoside
- 6-C-beta-D-Glucosyl-8-C-alpha-L-arabinosylapigenin
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
- Schaftoside
- A-D-glucoside
- A-L-arabinoside 6-C-
- Apigenin 8-C-
- schaftozide
- 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Apigenin 8-C-α-L-arabinoside 6-C-β-D-glucoside
- NS00097542
- HMS2271I13
- MEGxp0_000003
- CHEMBL1537012
- SMR000440577
- AKOS040740192
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
- CHEBI:139467
- 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin
- 51938-32-0
- 207461-10-7
- Compound NP-000004
- MLS000876755
- BRD-A73892391-001-01-4
- NCGC00180115-01
- ACon1_001811
- FT-0777369
- 6-b-D-Glucopyranosyl-8-b-D-ribopyranosylapigenin
- HY-N0703
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-4H-chromen-4-one
- Q27108250
- CHEBI:9047
- SCHEMBL1425661
- apigenin-6-c-glucoside-8-c-arabinoside
- AKOS030573646
- DTXSID201318298
- AS-82969
- CS-0009719
- 8alpha-L-arabinopyranosyl-6beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one
- apigenin 6-C-beta-D-glucopyranosyl-8-C-alpha-L-arabinopyranoside
- 6-C-beta-glucopyranosyl-8-C-alpha-arabinopyranosylapigenin
- AC-34871
- 1ST158039
- Schaftoside6-C-beta-glucopyranosyl-8-C-alpha-arabinopyranosylapigenin; Shaftoside; apigenin 6-C-beta-D-glucopyranosyl-8-C-alpha-L-arabinopyranoside
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- Inchi: 1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
- InChI Key: MMDUKUSNQNWVET-VYUBKLCTSA-N
- SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1C1C(=C2C(C=C(C3C=CC(=CC=3)O)OC2=C(C=1O)[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)=O)O)O)O)O
Computed Properties
- Exact Mass: 596.13800
- Monoisotopic Mass: 564.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 40
- Rotatable Bond Count: 4
- Complexity: 938
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 247A^2
- Molecular Weight: 564.5
- XLogP3: -2.2
Experimental Properties
- Color/Form: Powder
- Density: 1.766
- Melting Point: 228 ºC
- Boiling Point: 935°C at 760 mmHg
- Flash Point: 314.3°C
- Refractive Index: 1.758
- PSA: 269.43000
- LogP: -2.42670
Schaftoside Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- RTECS:DJ2977250
- Storage Condition:2-8°C
Schaftoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0703-10mM*1mLinDMSO |
Schaftoside |
51938-32-0 | 99.67% | 10mM*1mLinDMSO |
¥1242 | 2023-07-25 | |
| MedChemExpress | HY-N0703-1mg |
Schaftoside |
51938-32-0 | 99.67% | 1mg |
¥260 | 2025-04-16 | |
| MedChemExpress | HY-N0703-5mg |
Schaftoside |
51938-32-0 | 99.67% | 5mg |
¥650 | 2025-04-16 | |
| MedChemExpress | HY-N0703-10mg |
Schaftoside |
51938-32-0 | 99.67% | 10mg |
¥920 | 2025-04-16 | |
| MedChemExpress | HY-N0703-20mg |
Schaftoside |
51938-32-0 | 99.67% | 20mg |
¥3000 | 2023-08-31 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1058-20mg |
Schaftoside |
51938-32-0 | HPLC≥98% | 20mg |
¥1280元 | 2023-09-15 | |
| ChemFaces | CFN90197-20mg |
Schaftoside |
51938-32-0 | >=98% | 20mg |
$100 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S9234-1mg |
Schaftoside |
51938-32-0 | 99.94% | 1mg |
¥1204.26 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031871-5mg |
Schaftoside |
51938-32-0 | 98% | 5mg |
¥353 | 2024-05-23 | |
| ChemScence | CS-0009719-5mg |
Schaftoside |
51938-32-0 | 99.88% | 5mg |
$110.0 | 2022-04-27 |
Schaftoside Suppliers
Schaftoside Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Schaftoside
Exploring Schaftoside (CAS No. 51938-32-0): A Comprehensive Guide to Its Properties and Applications
Schaftoside (CAS No. 51938-32-0) is a naturally occurring flavonoid glycoside that has garnered significant attention in recent years due to its potential health benefits and applications in various industries. This compound, classified as a C-glycosylflavone, is commonly found in traditional medicinal plants such as Scutellaria baicalensis (Chinese skullcap) and Passiflora incarnata (passionflower). With the growing interest in plant-derived bioactive compounds, Schaftoside has become a subject of extensive research in fields ranging from nutraceuticals to cosmeceuticals.
The chemical structure of Schaftoside features a flavone backbone with glucose moieties attached at specific positions, contributing to its unique physicochemical properties. Researchers have identified this compound as having a molecular weight of 564.49 g/mol and the molecular formula C26H28O14. Its water solubility and stability under physiological conditions make it particularly interesting for formulation scientists working on bioactive delivery systems.
Recent studies have highlighted the potential therapeutic effects of Schaftoside, particularly in the areas of neuroprotection and anti-inflammatory activity. These properties align well with current consumer trends toward natural cognitive enhancers and plant-based anti-aging solutions. The compound's ability to modulate oxidative stress pathways has made it a promising candidate for research into age-related degenerative conditions, a topic of increasing interest in preventive healthcare.
In the cosmetic industry, Schaftoside is being explored for its potential in skin brightening formulations and as a natural alternative to synthetic antioxidants. With consumers increasingly seeking clean beauty products and plant-powered skincare, this compound presents exciting opportunities for formulators. Its UV-protective properties have also attracted attention from researchers developing next-generation sun care products.
The market for Schaftoside-containing supplements has seen steady growth, particularly in regions with strong traditions of herbal medicine. Manufacturers are responding to consumer demand for standardized botanical extracts by developing products with precise Schaftoside content. Analytical methods such as HPLC quantification have become essential tools for quality control in this sector.
From a sustainability perspective, the extraction and production of Schaftoside present interesting challenges and opportunities. Researchers are investigating green extraction techniques to obtain this compound more efficiently while minimizing environmental impact. These efforts align with the broader movement toward sustainable sourcing in the natural products industry.
Quality control remains a critical aspect of Schaftoside production, with standardized protocols needed to ensure batch-to-batch consistency. The development of reference standards and validated analytical methods has become increasingly important as the commercial applications of this compound expand. Regulatory bodies are paying closer attention to the safety profile of Schaftoside, particularly for use in dietary supplements and cosmetic products.
Future research directions for Schaftoside (CAS No. 51938-32-0) include exploring its potential in gut-brain axis modulation and investigating its synergistic effects with other bioactive compounds. As interest in personalized nutrition grows, there may be opportunities to develop Schaftoside-based formulations tailored to specific health needs or genetic profiles.
The growing body of scientific literature on Schaftoside suggests this compound will continue to attract research interest across multiple disciplines. From traditional medicine applications to modern pharmaceutical development, this flavonoid glycoside represents an excellent example of how plant-derived compounds can bridge ancient wisdom and contemporary science. As analytical techniques advance and consumer awareness grows, we can expect to see Schaftoside playing an increasingly important role in health and wellness products.
For researchers and product developers working with Schaftoside, understanding its structure-activity relationships and bioavailability characteristics will be key to unlocking its full potential. The compound's multi-target effects in biological systems make it particularly interesting for addressing complex health challenges where single-target approaches often fall short.
In conclusion, Schaftoside (CAS No. 51938-32-0) stands as a promising natural compound with diverse applications in health, wellness, and personal care. Its growing popularity reflects broader trends toward plant-based solutions and evidence-based traditional medicine. As research continues to uncover new aspects of its biological activity, we can anticipate expanding commercial applications and increasing consumer interest in this fascinating flavonoid glycoside.